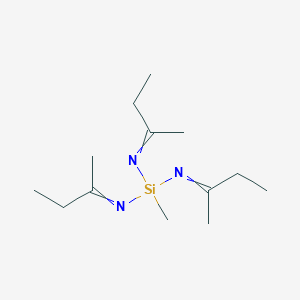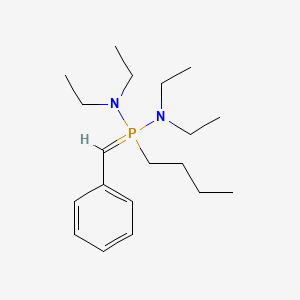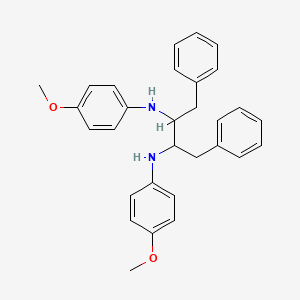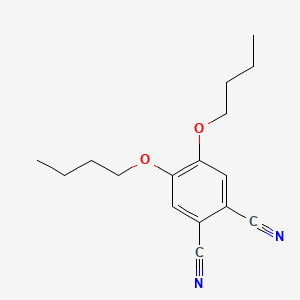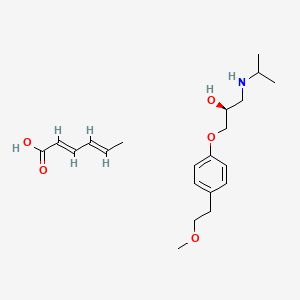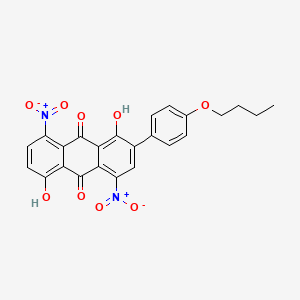![molecular formula C3H3F6NS2 B14313443 N,N-Bis[(trifluoromethyl)sulfanyl]methanamine CAS No. 111863-10-6](/img/structure/B14313443.png)
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to a sulfanyl methanamine structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(trifluoromethyl)sulfanyl]methanamine typically involves the reaction of methanamine with trifluoromethyl sulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Bis[(trifluoromethyl)sulfanyl]methanamine involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating agent.
Trifluoromethanesulfonimide: Used in similar applications but with different reactivity profiles.
N-Methyl-bis(trifluoromethanesulfonimide): Another related compound with distinct properties.
Uniqueness
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine stands out due to its specific combination of trifluoromethyl groups and sulfanyl methanamine structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
111863-10-6 |
|---|---|
Molekularformel |
C3H3F6NS2 |
Molekulargewicht |
231.19 g/mol |
IUPAC-Name |
N,N-bis(trifluoromethylsulfanyl)methanamine |
InChI |
InChI=1S/C3H3F6NS2/c1-10(11-2(4,5)6)12-3(7,8)9/h1H3 |
InChI-Schlüssel |
NHCJCIOYUXAEED-UHFFFAOYSA-N |
Kanonische SMILES |
CN(SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
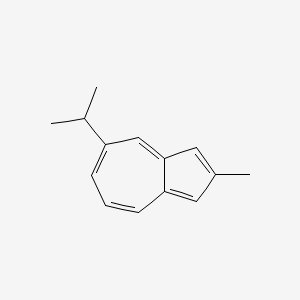
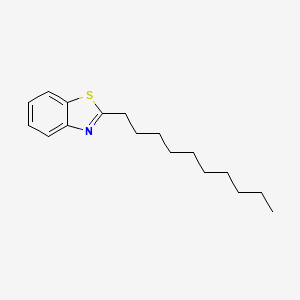
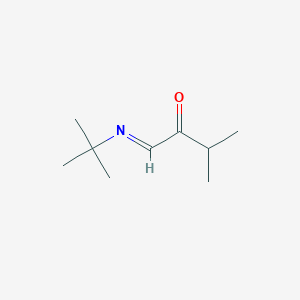
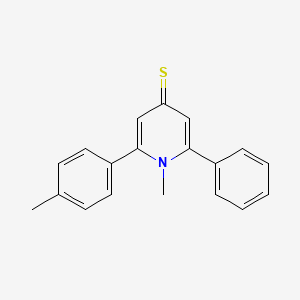
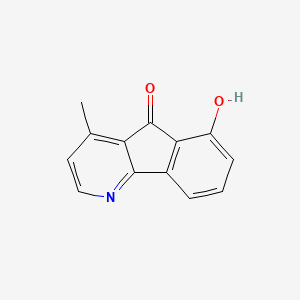
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
